molecular formula C12H11NO B12827726 5-Cyclopropyl-1H-indole-3-carbaldehyde CAS No. 893738-52-8

5-Cyclopropyl-1H-indole-3-carbaldehyde

Cat. No.: B12827726
CAS No.: 893738-52-8
M. Wt: 185.22 g/mol
InChI Key: FRLOTWQOEJQZKU-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

5-Cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions typical of aromatic aldehydes. It can be easily oxidized to form indole-3-carboxylic acid . It also participates in condensation reactions, such as the Henry reaction with nitromethane, to form 3-nitrovinyl indole . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of the indole ring with various functional groups .

Comparison with Similar Compounds

5-Cyclopropyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as indole-3-carbaldehyde and indole-5-carboxaldehyde . While all these compounds share the indole core, the presence of the cyclopropyl group in this compound imparts unique chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-cyclopropyl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-7-10-6-13-12-4-3-9(5-11(10)12)8-1-2-8/h3-8,13H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLOTWQOEJQZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(C=C2)NC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602505
Record name 5-Cyclopropyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893738-52-8
Record name 5-Cyclopropyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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